propyl N-naphthalen-1-ylcarbamate
Description
Propyl N-naphthalen-1-ylcarbamate (C₁₄H₁₅NO₂) is a carbamate ester comprising a naphthalene core linked to a propyl chain via a carbamate (-O-C(O)-NH-) group. Its structural features include a planar naphthalene ring system and a flexible propyl substituent, which influence its physicochemical and spectroscopic properties.
Properties
IUPAC Name |
propyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLMQABWXVOTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948070 | |
| Record name | Propyl 1-naphthalenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-27-7 | |
| Record name | NSC190586 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190586 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 1-naphthalenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with propyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Naphthalen-1-ylamine+Propyl chloroformate→Propyl N-naphthalen-1-ylcarbamate+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
Propyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalen-1-ylamine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Propyl N-naphthalen-1-ylcarbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its pharmacological properties, including potential use as a drug or prodrug.
Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.
Mechanism of Action
The mechanism of action of propyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The naphthalene ring enhances the compound’s ability to permeate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-Phenylethyl N-Naphthalen-1-ylcarbamate (C₁₉H₁₇NO₂)
Naphthalen-1-ylmethanol (C₁₁H₁₀O)
- Key Difference : Lacks the carbamate group, featuring a hydroxyl (-OH) instead.
- Impact : Reduced hydrogen-bonding capacity compared to the carbamate’s NH and carbonyl groups .
Spectroscopic and Physicochemical Comparisons
Spectroscopic Differences
| Compound | ¹H-NMR (δ, ppm) | FT-IR (C=O, cm⁻¹) |
|---|---|---|
| Propyl N-naphthalen-1-ylcarbamate | 1.44–1.81 (propyl), 7.30–8.20 (naphthalene) | 1700 |
| 1-Phenylethyl N-naphthalen-1-ylcarbamate | 1.30–1.70 (CH₂), 4.50–5.00 (CH), 7.20–8.10 (aromatic) | 1695 |
| Naphthalen-1-ylmethanol | 4.80 (OH), 7.40–8.30 (naphthalene) | N/A (no carbonyl) |
- The carbamate’s carbonyl peak (~1700 cm⁻¹) distinguishes it from naphthalen-1-ylmethanol, which exhibits a broad O-H stretch (~3300 cm⁻¹) .
Collision Cross-Section (CCS) Data
1-Phenylethyl N-Naphthalen-1-ylcarbamate Adducts (Predicted CCS, Ų) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 292.13320 | 168.5 |
| [M+Na]⁺ | 314.11514 | 183.0 |
| [M+NH₄]⁺ | 309.15974 | 177.5 |
- The bulky 1-phenylethyl group results in higher CCS values (e.g., [M+Na]⁺ at 183.0 Ų) compared to smaller alkyl carbamates, where CCS would likely be lower due to reduced steric effects.
Biological Activity
Overview
Propyl N-naphthalen-1-ylcarbamate is an organic compound classified within the carbamate family, characterized by a propyl group linked to a naphthalene ring through a carbamate moiety. This compound has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and in various therapeutic applications. Understanding its biological activity requires an examination of its chemical properties, mechanisms of action, and relevant research findings.
The structure of this compound can be represented as follows:
This compound exhibits stability and versatility in chemical reactions, including oxidation, reduction, and substitution reactions, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. The naphthalene ring enhances the compound's lipophilicity, facilitating cell membrane permeability and interaction with intracellular targets.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit phospholipase A2 (PLA2), which plays a crucial role in the production of inflammatory mediators like prostaglandin E2 (PGE2). This inhibition is significant in the context of anti-inflammatory therapies.
Table 1: Summary of Enzyme Inhibition Studies
Toxicity Studies
Research has also explored the cytotoxic effects of this compound on mammalian cells. In vitro studies indicate that exposure to varying concentrations can lead to significant cytotoxicity and genotoxicity in cell lines such as CHO-K1.
Table 2: Cytotoxicity Data
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| This compound | 100 | 75 |
| This compound | 200 | 50 |
Case Studies
In a recent study focusing on the anti-inflammatory properties of naphthalene derivatives, this compound was shown to significantly reduce PGE2 levels in rat mesangial cells. This suggests its potential application in treating inflammatory diseases.
Study Summary:
- Objective : Evaluate the anti-inflammatory effects of naphthalene derivatives.
- Methodology : Mesangial cells were treated with various concentrations of this compound.
- Results : A dose-dependent decrease in PGE2 production was observed, indicating effective enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
